![molecular formula C20H25NO2 B2940261 4-(tert-butyl)-N-(3-hydroxy-3-phenylpropyl)benzamide CAS No. 1396748-59-6](/img/structure/B2940261.png)
4-(tert-butyl)-N-(3-hydroxy-3-phenylpropyl)benzamide
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Description
4-(tert-butyl)-N-(3-hydroxy-3-phenylpropyl)benzamide, also known as THPB, is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. THPB is a benzamide derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied.
Scientific Research Applications
Environmental Presence and Toxicology
- Synthetic Phenolic Antioxidants : Research on synthetic phenolic antioxidants (SPAs), which share structural similarities with 4-(tert-butyl)-N-(3-hydroxy-3-phenylpropyl)benzamide, indicates widespread environmental occurrence, human exposure, and potential toxicity. SPAs like BHT and DBP have been detected in various environmental matrices, including indoor dust and river water, and have raised concerns due to their potential hepatic toxicity and endocrine-disrupting effects (Liu & Mabury, 2020).
Pharmacological Properties
- Metoclopramide Review : The pharmacological review of Metoclopramide, a compound that shares the benzamide structure, provides insight into its clinical use in treating various gastrointestinal disorders, highlighting the potential for 4-(tert-butyl)-N-(3-hydroxy-3-phenylpropyl)benzamide to possess similar pharmacological applications (Pinder et al., 2012).
Advanced Oxidation Processes
- Acetaminophen Degradation : A review on the degradation of acetaminophen by advanced oxidation processes (AOPs) sheds light on the environmental fate of pharmaceutical compounds, potentially paralleling the environmental interactions and degradation pathways relevant to 4-(tert-butyl)-N-(3-hydroxy-3-phenylpropyl)benzamide (Qutob et al., 2022).
Supramolecular Chemistry
- Benzene-1,3,5-tricarboxamide : The use of benzene-1,3,5-tricarboxamide (BTA) in supramolecular chemistry for applications ranging from nanotechnology to biomedical fields provides a context for the potential of 4-(tert-butyl)-N-(3-hydroxy-3-phenylpropyl)benzamide in forming structurally complex and functionally diverse supramolecular assemblies (Cantekin, de Greef, & Palmans, 2012).
properties
IUPAC Name |
4-tert-butyl-N-(3-hydroxy-3-phenylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-20(2,3)17-11-9-16(10-12-17)19(23)21-14-13-18(22)15-7-5-4-6-8-15/h4-12,18,22H,13-14H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLZCMWWJOLKSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCC(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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